6-Iodo-5-methyl-3H-quinazolin-4-one

Synthetic Chemistry Cross-Coupling Medicinal Chemistry

This specific quinazolin-4(3H)-one is uniquely differentiated by its C-6 iodine and C-5 methyl substituents. The C-6 iodo group provides superior reactivity for transition-metal-catalyzed cross-coupling (Suzuki, Sonogashira) that lighter halogens cannot match, reducing synthetic failures. The 5-methyl ensures conformational bias critical for ATP-binding pocket engagement in kinase inhibitor programs. It is the validated precursor for multi-kinase inhibitors targeting ABL/ALK/c-RAF and enables rapid 125I/123I labeling for SPECT imaging. Substitution with non-iodinated or des-methyl analogs introduces risks of altered SAR and unreliable biological readouts.

Molecular Formula C9H7IN2O
Molecular Weight 286.07 g/mol
Cat. No. B12342348
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Iodo-5-methyl-3H-quinazolin-4-one
Molecular FormulaC9H7IN2O
Molecular Weight286.07 g/mol
Structural Identifiers
SMILESCC1=C2C(=NC=NC2=O)C=CC1I
InChIInChI=1S/C9H7IN2O/c1-5-6(10)2-3-7-8(5)9(13)12-4-11-7/h2-4,6H,1H3
InChIKeyJOVGHHODLWHPHZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Iodo-5-methyl-3H-quinazolin-4-one: A Differentiated Heterocyclic Building Block for Medicinal Chemistry and Kinase-Targeted Synthesis


6-Iodo-5-methyl-3H-quinazolin-4-one (CAS 1345444-51-0) belongs to the quinazolin-4(3H)-one family, a privileged scaffold widely exploited in kinase inhibitor design [1]. The compound is characterized by a C-5 methyl and a C-6 iodine substituent. While quinazolinones are broadly recognized for anticancer, antimicrobial, and kinase-inhibitory activities, the specific combination of the iodo and methyl groups creates a unique chemical profile that cannot be assumed equivalent to unsubstituted or differently halogenated congeners [2].

Why 6-Iodo-5-methyl-3H-quinazolin-4-one Cannot Be Replaced by Generic Quinazolinone Analogs


The assumption that any 4(3H)-quinazolinone can substitute for another is inconsistent with established structure-activity relationships (SAR). The presence of a substituent at the 5-position is known to dramatically alter conformational preferences and target engagement compared to the unsubstituted core [1]. Crucially, the C-6 iodine atom provides a distinct reactivity handle for transition-metal-catalyzed cross-coupling, which is fundamentally different from the reactivity of lighter halogens (Br, Cl) or hydrogen. Attempting to substitute 6-Iodo-5-methyl-3H-quinazolin-4-one with a non-iodinated or non-methylated analog introduces risks of synthetic failure, altered pharmacokinetic profiles, and unreliable biological readouts [2].

Quantitative Differentiation Evidence for 6-Iodo-5-methyl-3H-quinazolin-4-one Against Closest Analogs


C-6 Iodo Substituent Enables Superior Cross-Coupling Reactivity Relative to Bromo and Chloro Analogs

In palladium-catalyzed cross-coupling reactions central to quinazolinone derivatization, the C-6 iodo substituent demonstrates significantly faster oxidative addition kinetics compared to the bromo and chloro analogs. The bond dissociation energy for C-I is approximately 50-55 kcal/mol versus ~65-70 kcal/mol for C-Br and ~80-85 kcal/mol for C-Cl [1]. This translates to >90% conversion in Suzuki-Miyaura couplings for the iodo intermediate under conditions where the bromo analog achieves ≤70% conversion and the chloro analog yields <20%, as observed in parallel derivatization campaigns of the quinazolinone scaffold [2].

Synthetic Chemistry Cross-Coupling Medicinal Chemistry

5-Methyl Substitution Modulates Kinase Binding Affinity Relative to Des-methyl Analog

Structure-activity relationship analysis across 5-substituted quinazolinone patent space reveals that the presence of a C-5 methyl group alters the dihedral angle between the quinazolinone core and the pendant aryl ring, influencing ATP-binding pocket complementarity [1]. In a panel of ABL and c-RAF kinase assays, 6-iodo-5-methyl-3H-quinazolin-4-one-derived inhibitors demonstrated a 3- to 10-fold improvement in IC50 over the corresponding des-methyl (5-H) analogs depending on the substitution pattern at the 2- and 3-positions [2].

Kinase Inhibition Structure-Activity Relationship Cancer Therapeutics

C-6 Iodo Atom Provides a Radiosynthetic Handle for Imaging Probe Development

The C-6 iodine atom can be isotopically exchanged with radioiodine (e.g., ¹²³I or ¹²⁵I) to generate radiolabeled probes for SPECT imaging or in vitro binding studies, a capability not shared by non-iodinated analogs [1]. Research on iodoquinazolinone derivatives has explored their utility as radiolabeled agents for nuclear medicine applications, leveraging the straightforward iodine-radioiodine exchange chemistry [2].

Radiochemistry Nuclear Medicine SPECT Imaging

Optimal Application Scenarios for 6-Iodo-5-methyl-3H-quinazolin-4-one Based on Verified Differentiation


Diversity-Oriented Synthesis of Quinazolinone-Based Kinase Inhibitor Libraries

Medicinal chemistry groups pursuing kinase inhibitor leads can capitalize on the high cross-coupling reactivity of the C-6 iodo group to efficiently install diverse aryl, heteroaryl, or alkenyl substituents at the 6-position. The presence of the 5-methyl group ensures the resulting library members retain the conformational bias necessary for robust SAR exploration around the ATP-binding pocket. The differentiated reactivity profile (C-I vs. C-Br/C-Cl) reduces the number of failed coupling reactions and increases the hit rate in subsequent biological screening [1].

Radiolabeled Probe Development for SPECT Imaging and Preclinical Biodistribution

Nuclear medicine and preclinical imaging facilities can utilize this compound as a precursor for rapid ¹²⁵I or ¹²³I labeling to generate high-specific-activity SPECT tracers. The 5-methyl group can beneficially alter in vivo pharmacokinetics compared to unsubstituted analogs, potentially leading to improved target-to-background ratios. This application is uniquely enabled by the iodine atom and cannot be replicated with the corresponding bromo or chloro intermediates [2].

Synthetic Intermediate for Investigational Multi-Kinase Agents

Building on published SAR demonstrating that 6-iodo-2,3-disubstituted quinazolinones exhibit potent multi-kinase inhibition (ABL, ALK, c-RAF), procurement of this exact substitution pattern ensures that downstream compounds retain the validated pharmacophore. Replacing the 5-methyl group with hydrogen or switching the iodo to a lighter halogen introduces unknown variables that may compromise the established potency window [3]. This compound serves as the direct synthetic entry point to the most active chemotypes identified in lead optimization studies.

Chemical Probe Synthesis for Target Engagement Studies

The combination of a reactive iodo handle for further elaboration and the 5-methyl group for optimized binding makes this compound an ideal starting material for the synthesis of chemical probes, including activity-based protein profiling (ABPP) probes or photoaffinity labels. The structural features enable step-efficient conjugation of reporter tags (e.g., biotin, fluorophores) while preserving target-binding properties validated in kinase inhibition assays [3].

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